2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE
CAS No.: 449737-10-4
Cat. No.: VC13253371
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449737-10-4 |
|---|---|
| Molecular Formula | C15H13NO3 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetonitrile |
| Standard InChI | InChI=1S/C15H13NO3/c1-9-13(18-8-7-16)6-5-11-10-3-2-4-12(10)15(17)19-14(9)11/h5-6H,2-4,8H2,1H3 |
| Standard InChI Key | RUDBBLURUAUHMI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC#N |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC#N |
Introduction
N-[(2-chlorophenyl)methyl]-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide
This compound features a chlorophenyl group, a chromen moiety, and an acetamide functional group, indicating potential biological activity. It belongs to the category of organic compounds known as amides and may have applications in pharmacology due to its interactions with biological targets.
(6-Substituted 4-oxo-4H-chromene-3-yl) methyl N-substituted Aminoacetates
These compounds have been evaluated for antihistaminic activity and exhibit significant protection against histamine-induced convulsions. The chromone moiety is crucial for their biological activity, and modifications to this structure can enhance their pharmacological properties .
Potential Applications and Biological Activity
Compounds with chromen moieties often exhibit anti-inflammatory and anticancer activities based on their structural motifs and mechanisms of action. While specific data on 2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetonitrile is lacking, related compounds suggest potential applications in pharmacology.
Chemical Reactions and Stability
The stability of such compounds under various pH conditions and their reactivity towards nucleophiles or electrophiles are significant for their application in research and development. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity in synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume